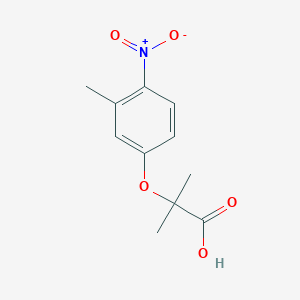
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid
Übersicht
Beschreibung
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is an organic compound with the molecular weight of 225.2 . It is a solid substance at room temperature .
Synthesis Analysis
The compound can be prepared by the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate followed by ethyl ester hydrolysis .Molecular Structure Analysis
The molecular formula of the compound is C10H11NO5 . The InChI code is 1S/C10H11NO5/c1-6-5-8(16-7(2)10(12)13)3-4-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 225.2 g/mol . The compound has a topological polar surface area of 92.4 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-HCV Drug Intermediates : A study detailed the synthesis of key intermediates for anti-HCV drugs from 3-methyl-2-butanone, demonstrating the chemical versatility of compounds related to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. The process involved multiple steps including bromination, cyclization, and Sandmeyer reaction, showcasing the compound's potential in pharmaceutical synthesis (An Chenhon, 2015).
Renewable Building Blocks for Material Science : Another study explored the use of phloretic acid, a compound similar in structure to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, as a renewable building block for creating materials with thermal and thermo-mechanical properties suitable for various applications. This highlights the compound's relevance in developing sustainable materials (Acerina Trejo-Machin et al., 2017).
Solvatochromism and Chemical Sensing : Research into nitro-substituted phenolates related to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid revealed their solvatochromic properties and potential use as probes for investigating solvent mixtures. This work points to the compound's applicability in chemical sensing and as solvatochromic switches (L. G. Nandi et al., 2012).
Biodegradation and Environmental Remediation : A study on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 underscores the potential for using related compounds in environmental bioremediation. The microorganism's ability to utilize 3-methyl-4-nitrophenol as a carbon source suggests a pathway for decontaminating environments polluted with similar compounds (B. Bhushan et al., 2000).
Photodegradation Studies : The photodegradation of nitrophenols, including the formation of nitrophenols from phenol under UV irradiation, provides insights into the environmental behaviors of these compounds. Understanding the mechanisms of their formation and degradation can inform strategies to mitigate pollution (D. Vione et al., 2001).
Eigenschaften
IUPAC Name |
2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7-6-8(4-5-9(7)12(15)16)17-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBNIRPZFNMCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364168 | |
| Record name | 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid | |
CAS RN |
667413-76-5 | |
| Record name | 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)

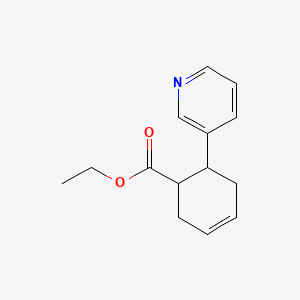
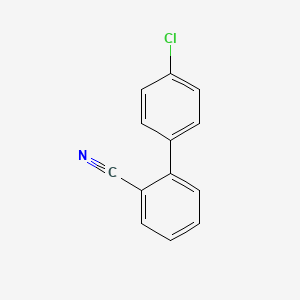
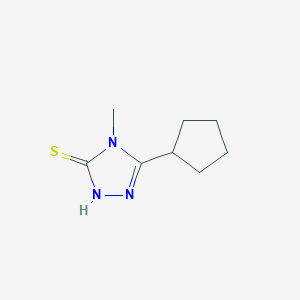



![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)
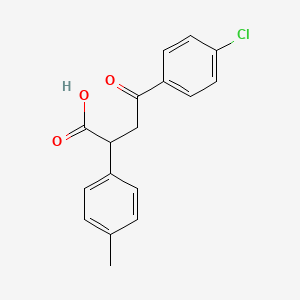
![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)